molecular formula C21H25N3O4 B11106883 4-methoxybenzyl (2E)-2-{3-[(4-ethylphenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate

4-methoxybenzyl (2E)-2-{3-[(4-ethylphenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate

Cat. No.: B11106883
M. Wt: 383.4 g/mol
InChI Key: RKKCBMHYHVNUER-HZHRSRAPSA-N
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Description

4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxybenzyl group, an ethylanilino group, and a hydrazinecarboxylate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves multiple steps, including the protection of functional groups, condensation reactions, and purification processes. One common method involves the condensation of protected vanillin with 2-chloro-4,6-dimethylpyrimidine, followed by further reactions to introduce the ethylanilino and hydrazinecarboxylate groups . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXYBENZYL 2-[(E)-3-(4-ETHYLANILINO)-1-METHYL-3-OXOPROPYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-[4-(4-ethylanilino)-4-oxobutan-2-ylidene]amino]carbamate

InChI

InChI=1S/C21H25N3O4/c1-4-16-5-9-18(10-6-16)22-20(25)13-15(2)23-24-21(26)28-14-17-7-11-19(27-3)12-8-17/h5-12H,4,13-14H2,1-3H3,(H,22,25)(H,24,26)/b23-15+

InChI Key

RKKCBMHYHVNUER-HZHRSRAPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)OCC2=CC=C(C=C2)OC)/C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)OCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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